Product packaging for 6-(Bromomethyl)pyrrolo[1,2-b]pyridazine(Cat. No.:)

6-(Bromomethyl)pyrrolo[1,2-b]pyridazine

Cat. No.: B13674888
M. Wt: 211.06 g/mol
InChI Key: PCQZZPFIPKUGMV-UHFFFAOYSA-N
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Description

6-(Bromomethyl)pyrrolo[1,2-b]pyridazine is a valuable brominated heterocyclic building block designed for advanced research and development applications. Compounds based on the pyrrolo[1,2-b]pyridazine scaffold are of significant interest in medicinal chemistry and materials science due to their diverse biological activity and fluorescent properties . The reactive bromomethyl group at the 6-position serves as a key functional handle, enabling further structural elaboration through various cross-coupling reactions and nucleophilic substitutions. This allows researchers to efficiently synthesize a wide array of novel derivatives for use in drug discovery programs, particularly in the development of potential HIF modulators and other therapeutic agents . As a crucial intermediate, it facilitates the exploration of structure-activity relationships and the creation of targeted molecular libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B13674888 6-(Bromomethyl)pyrrolo[1,2-b]pyridazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

6-(bromomethyl)pyrrolo[1,2-b]pyridazine

InChI

InChI=1S/C8H7BrN2/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H,5H2

InChI Key

PCQZZPFIPKUGMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CN2N=C1)CBr

Origin of Product

United States

Synthetic Methodologies for 6 Bromomethyl Pyrrolo 1,2 B Pyridazine and Its Direct Precursors

Retrosynthetic Analysis and Identification of Crucial Synthons

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For 6-(bromomethyl)pyrrolo[1,2-b]pyridazine, the primary disconnection involves the carbon-bromine bond of the bromomethyl group. This leads to the immediate precursor, 6-methylpyrrolo[1,2-b]pyridazine, and a brominating agent. The methyl group is a logical precursor to the bromomethyl group via a free-radical halogenation reaction.

Further disconnection of the 6-methylpyrrolo[1,2-b]pyridazine core reveals several potential synthetic strategies. A common approach involves the formation of the pyrrole (B145914) ring onto a pre-existing pyridazine (B1198779) ring. This identifies two key synthons: a substituted pyridazine moiety and a C4-building block that will form the pyrrole ring. For instance, a 3-substituted-6-methylpyridazine could react with a species capable of providing the remaining atoms of the pyrrole ring. Alternatively, the pyrrolo[1,2-b]pyridazine (B13699388) system can be constructed from a substituted pyrrole precursor, specifically a 1-aminopyrrole (B1266607) derivative, which would then react with a suitable 1,3-dicarbonyl compound or its equivalent to form the pyridazine ring.

Classical Synthetic Routes to the Pyrrolo[1,2-b]pyridazine Core

The construction of the fundamental pyrrolo[1,2-b]pyridazine skeleton can be achieved through several established synthetic methods, including condensation reactions, cycloadditions, and multi-component reactions.

Condensation Reactions for Ring Formation

Condensation reactions are a cornerstone in the synthesis of heterocyclic systems. One classical approach to the pyrrolo[1,2-b]pyridazine core involves the reaction of 1-aminopyrrole with β-dicarbonyl compounds. For example, the condensation of 1-aminopyrrole with benzoylacetone (B1666692) can yield a 2-methyl-4-phenyl-pyrrolopyridazine. Similarly, reaction with phenylmalonaldehyde produces 3-phenylpyrrolopyridazine. This methodology highlights the versatility of using substituted 1-aminopyrroles and various dicarbonyl compounds to access a range of substituted pyrrolo[1,2-b]pyridazines.

Another condensation strategy involves the reaction of oxazolo[3,2-b]pyridazinium perchlorates with active methylene (B1212753) compounds like malononitrile, ethyl cyanoacetate, or ethyl malonate in the presence of a base such as sodium ethoxide. Furthermore, a domino coupling-isomerization-intramolecular condensation sequence has been developed, reacting (hetero)aryl propargyl alcohols with 1-amino-2-bromopyrroles catalyzed by Pd/Cu, offering a novel route to functionalized pyrrolo[1,2-b]pyridazines. nih.gov

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions of Pyridazinium N-Ylides)

The 1,3-dipolar cycloaddition of pyridazinium N-ylides with various dipolarophiles, such as activated alkynes or alkenes, is a powerful and widely utilized method for the synthesis of the pyrrolo[1,2-b]pyridazine scaffold. nih.govmdpi.com These reactions proceed by the in situ generation of a pyridazinium ylide, which then undergoes a [3+2] cycloaddition with the dipolarophile to form the pyrrole ring fused to the pyridazine core.

Pyridazinium N-ylides can be generated from the corresponding pyridazinium salts by treatment with a base. For instance, pyridazine can be quaternized with a 2-bromoacetophenone (B140003) derivative to form a pyridazinium salt. Subsequent treatment with a base generates the corresponding ylide, which can then be trapped by a dipolarophile like dimethyl acetylenedicarboxylate (B1228247) (DMAD) or ethyl propiolate to yield the pyrrolo[1,2-b]pyridazine derivative. nih.gov The regioselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the ylide and the dipolarophile. nih.govmdpi.com

Another elegant approach within this category is the reaction involving mesoionic oxazolo-pyridazinones (münchnones). These can be generated in situ from 3(2H)pyridazinone acids by treatment with acetic anhydride. The resulting mesoionic compounds act as 1,3-dipoles and react with acetylenic dipolarophiles, such as methyl or ethyl propiolate, to afford pyrrolo[1,2-b]pyridazines with the elimination of carbon dioxide. mdpi.com

The following table summarizes representative examples of 1,3-dipolar cycloaddition reactions for the synthesis of the pyrrolo[1,2-b]pyridazine core.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Pyrrolo[1,2-b]pyridazine Synthesis

Pyridazinium Precursor Dipolarophile Reaction Conditions Product Yield (%) Reference
Pyridazinium ylides (in situ) Ethyl propiolate Triethylamine 7-aroyl-5-carboethoxy-pyrrolo[1,2-b]pyridazines Not specified nih.gov
Mesoionic oxazolo-pyridazinones Methyl/ethyl propiolate Acetic anhydride, 90 °C Substituted pyrrolo[1,2-b]pyridazines 41-52 mdpi.com
Pyridazinium dichloromethylide Dimethyl acetylenedicarboxylate Carbene method Chloro-substituted pyrrolo[1,2-b]pyridazine Not specified nih.gov

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. A one-pot, three-component reaction has been developed for the synthesis of pyrrolo[1,2-b]pyridazine derivatives. This involves the reaction of pyridazine, a substituted phenacyl bromide, and an acetylenic dipolarophile like 1-butyn-3-one in the presence of an acid scavenger such as 1,2-epoxybutane. This method avoids the isolation of the intermediate pyridazinium salt, streamlining the synthetic process. nih.gov

Introduction of the Bromomethyl Moiety at the C-6 Position

The final step in the synthesis of this compound is the introduction of the bromomethyl group. This is typically achieved through the regioselective bromination of a 6-methylpyrrolo[1,2-b]pyridazine precursor.

Regioselective Bromination Strategies

The methyl group at the C-6 position of the pyrrolo[1,2-b]pyridazine ring is analogous to a benzylic or allylic methyl group, making it susceptible to free-radical bromination. The most common and effective reagent for this transformation is N-bromosuccinimide (NBS). The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), and is initiated by a radical initiator, like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or by UV irradiation.

The mechanism proceeds via a free-radical chain reaction. The initiator generates a small amount of bromine radicals, which selectively abstract a hydrogen atom from the 6-methyl group to form a resonance-stabilized radical intermediate. This radical then reacts with a molecule of bromine, generated in low concentration from the reaction of NBS with trace amounts of HBr, to form the desired this compound and a new bromine radical, which propagates the chain. The use of NBS is advantageous as it maintains a low, constant concentration of bromine, which minimizes competing electrophilic addition to the aromatic rings.

Table 2: Proposed Regioselective Bromination of 6-Methylpyrrolo[1,2-b]pyridazine

Substrate Reagent Initiator Solvent Product
6-Methylpyrrolo[1,2-b]pyridazine N-Bromosuccinimide (NBS) Benzoyl peroxide (BPO) or AIBN Carbon tetrachloride (CCl₄) This compound

Functional Group Interconversion to Bromomethyl

The synthesis of this compound is typically achieved through the functional group interconversion of a suitable precursor, such as a methyl or hydroxymethyl derivative at the 6-position. Two primary strategies for this conversion are radical bromination of a methyl group and nucleophilic substitution of a hydroxyl group.

Wohl-Ziegler Bromination of a 6-Methyl Precursor

The most direct method for converting a 6-methylpyrrolo[1,2-b]pyridazine to its bromomethyl counterpart is through a free-radical chain reaction known as the Wohl-Ziegler bromination. chem-station.comthermofisher.com This reaction is highly effective for the bromination of positions allylic or benzylic to an aromatic system. mychemblog.com The methyl group on the pyrrolo[1,2-b]pyridazine ring behaves analogously to a benzylic group.

The standard procedure involves using N-bromosuccinimide (NBS) as the brominating agent in an inert solvent, typically carbon tetrachloride (CCl₄). organic-chemistry.orgwikipedia.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, upon heating or UV irradiation. mychemblog.com The mechanism proceeds via the homolytic cleavage of the initiator, which then generates a bromine radical (Br•). This radical abstracts a hydrogen atom from the methyl group to form a resonance-stabilized pyrrolo[1,2-b]pyridazinyl-6-methyl radical. This radical then reacts with a bromine source to yield the final product, this compound, and regenerate the bromine radical, propagating the chain reaction. organic-chemistry.org A key aspect of the Wohl-Ziegler reaction is maintaining a low concentration of molecular bromine and HBr to prevent competing ionic addition reactions, a condition effectively achieved by the slow generation of Br₂ from NBS. chem-station.comorganic-chemistry.org After the reaction, the byproduct, succinimide (B58015), is insoluble in CCl₄ and can be easily removed by filtration. mychemblog.comwikipedia.org

Conversion of a 6-(Hydroxymethyl) Precursor via the Appel Reaction

An alternative pathway involves the conversion of 6-(hydroxymethyl)pyrrolo[1,2-b]pyridazine to the target bromide. The Appel reaction is a well-established method for transforming alcohols into the corresponding alkyl halides under mild conditions with high yields. organic-chemistry.org

This reaction employs a combination of triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄), as the reagents. The mechanism involves the activation of triphenylphosphine by CBr₄ to form a phosphonium (B103445) salt. The alcohol precursor then acts as a nucleophile, attacking the phosphorus atom to create an oxyphosphonium intermediate. This step effectively converts the hydroxyl group into a good leaving group. Finally, the bromide ion displaces the activated oxygen via an Sₙ2 mechanism, yielding this compound and triphenylphosphine oxide as a byproduct. organic-chemistry.org This method is particularly useful when the starting material is the alcohol derivative or when the conditions of radical bromination are not suitable for other functional groups present in the molecule.

Modern and Sustainable Synthetic Approaches

Recent advancements in organic synthesis have focused on developing efficient, selective, and environmentally benign methods. For the pyrrolo[1,2-b]pyridazine core, these include catalytic domino reactions and protocols incorporating principles of green chemistry.

Catalytic Reaction Systems (e.g., Palladium/Copper-catalyzed Domino Reactions)

Domino reactions, or cascade reactions, are highly efficient processes where multiple bond-forming events occur in a single synthetic operation without isolating intermediates. A novel and straightforward approach for the synthesis of functionalized pyrrolo[1,2-b]pyridazines has been developed utilizing a palladium/copper-catalyzed domino reaction. rsc.orgrsc.org This process combines a Sonogashira cross-coupling, an isomerization, and an intramolecular condensation in one pot. rsc.orgresearchgate.net

The reaction typically involves the coupling of a 1-amino-2-bromopyrrole derivative with a propargyl alcohol. rsc.org The catalytic system consists of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a copper(I) co-catalyst, like copper(I) iodide (CuI). rsc.orgbeilstein-journals.orgnih.gov The reaction proceeds through an initial Sonogashira coupling, followed by a base-catalyzed isomerization of the resulting alkyne to an α,β-unsaturated enone, which then undergoes an intramolecular condensation to form the final pyrrolo[1,2-b]pyridazine ring system. rsc.org

Table 1: Optimization of Pd/Cu-Catalyzed Domino Synthesis of a Pyrrolo[1,2-b]pyridazine Derivative rsc.org
EntryPd CatalystBaseTemperature (°C)TimeYield (%)
1PdCl₂(PPh₃)₂DBU100Microwave41
2Pd(PPh₃)₄DBU100Microwave91
3Pd(OAc)₂DBU100MicrowaveTrace
4Pd(PPh₃)₄DBU80Microwave35
5Pd(PPh₃)₄DBU115Microwave91
6Pd(PPh₃)₄DBU10036 h (Oil Bath)59

Microwave-Assisted Synthetic Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. This technology is applicable to the synthesis of various pyridazine-containing heterocycles. asianpubs.orgmdpi.com

The aforementioned Pd/Cu-catalyzed domino reaction for pyrrolo[1,2-b]pyridazine synthesis has been successfully implemented using a microwave reactor. rsc.org As shown in Table 1, conducting the reaction under microwave irradiation at 100°C provided a 91% yield of the desired product, whereas conventional heating in an oil bath for 36 hours resulted in a significantly lower yield of 59%. rsc.org The use of microwave heating dramatically reduces the reaction time, aligning with the principles of energy efficiency and sustainable chemistry.

Principles of Green Chemistry in Pyrrolo[1,2-b]pyridazine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several strategies for synthesizing the pyrrolo[1,2-b]pyridazine scaffold align with these principles.

One-Pot and Multicomponent Reactions: One-pot and multicomponent reactions are inherently greener than stepwise syntheses as they reduce the number of operations, minimize solvent usage, and decrease waste generation from intermediate purification steps. researchgate.netrsc.org The synthesis of pyrrolo[1,2-b]pyridazine derivatives has been achieved through a one-pot, three-component reaction involving pyridazine, a substituted phenacyl bromide, and an acetylenic dipolarophile like 1-butyn-3-one. researchgate.net This multi-step sequence, which includes quaternization, ylide generation, 1,3-dipolar cycloaddition, and aromatization, occurs in a single vessel, enhancing efficiency and reducing the environmental footprint. researchgate.net

Use of Greener Solvents: A key principle of green chemistry is the use of safer solvents. In the context of synthesizing the target compound, the Wohl-Ziegler bromination traditionally uses carbon tetrachloride, a toxic and ozone-depleting substance. wikipedia.org Modern protocols have sought alternatives, with trifluorotoluene being proposed as a more suitable solvent for this reaction. wikipedia.org

Energy Efficiency: As discussed, microwave-assisted synthesis significantly reduces reaction times and energy consumption compared to conventional refluxing, representing a greener approach to providing the necessary activation energy for chemical transformations. rsc.orgmdpi.com

Purification and Isolation Techniques for Synthetic Intermediates and Products

The isolation and purification of synthetic intermediates and the final this compound product are critical for obtaining materials of high purity. Standard laboratory techniques are employed, often in combination, to achieve this.

Chromatography: Column chromatography is a primary tool for purification. Flash column chromatography over silica (B1680970) gel is frequently used to separate the desired product from unreacted starting materials and byproducts. rsc.org The choice of eluent is crucial; mixtures of petroleum ether and ethyl acetate (B1210297) are commonly reported. rsc.org In some cases, neutral alumina (B75360) may be used as the stationary phase instead of silica gel. researchgate.net The progress of the separation and the purity of the collected fractions are typically monitored by thin-layer chromatography (TLC). nih.gov

Recrystallization: For solid compounds, recrystallization is an effective method for achieving high purity. The crude product is dissolved in a suitable hot solvent, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. Solvents such as ethanol (B145695) and isopropyl alcohol have been successfully used for recrystallizing pyrrolo[1,2-b]pyridazine derivatives. nih.gov

Extraction and Filtration: Standard workup procedures are essential for the initial purification. This often involves liquid-liquid extraction to separate the product from inorganic salts and water-soluble impurities. The organic layer is typically washed with water, a basic solution like sodium bicarbonate to neutralize any acid, and brine to remove excess water before being dried and concentrated. nih.gov Simple suction filtration is particularly useful for removing solid byproducts, such as the succinimide formed during NBS brominations. mychemblog.com

Table 2: Common Purification Techniques for Pyrrolo[1,2-b]pyridazine Derivatives
TechniquePurposeReagents/MaterialsReference
Flash Column ChromatographySeparation of product from byproductsSilica gel, Petroleum ether/Ethyl acetate rsc.org
Column ChromatographyPurification of crude productNeutral alumina, Methylene chloride researchgate.net
RecrystallizationFinal purification of solid productsEthanol, Isopropyl alcohol nih.gov
FiltrationRemoval of insoluble byproducts (e.g., succinimide)Filter paper, Buchner funnel mychemblog.com
Liquid-Liquid ExtractionInitial workup and removal of water-soluble impuritiesWater, Sodium bicarbonate, Brine nih.gov

Reactivity Profile and Mechanistic Investigations of 6 Bromomethyl Pyrrolo 1,2 B Pyridazine

Reactivity of the Bromomethyl Functionality at C-6

The 6-(bromomethyl)pyrrolo[1,2-b]pyridazine molecule features a bromomethyl group attached to a carbon atom of the pyrrole (B145914) portion of the fused aromatic ring system. This structural arrangement is analogous to a benzylic bromide. The reactivity of this group is therefore dominated by the characteristics of the carbon-bromine bond, which is polarized towards the more electronegative bromine atom, rendering the methylene (B1212753) carbon electrophilic.

Furthermore, the adjacent pyrrolo[1,2-b]pyridazine (B13699388) ring system can stabilize intermediates formed during substitution reactions. Specifically, it can stabilize a positive charge on the benzylic-like carbon through resonance, which is a key factor in determining the mechanistic pathway of nucleophilic substitution reactions. gla.ac.uk

The primary reaction pathway for the 6-(bromomethyl) group is nucleophilic substitution, where a nucleophile replaces the bromide leaving group. gla.ac.uk These reactions can proceed through two principal mechanisms: a unimolecular (SN1) or a bimolecular (SN2) pathway.

SN1 Mechanism: This pathway involves a two-step process starting with the slow, rate-determining departure of the bromide ion to form a planar carbocation intermediate. This intermediate is stabilized by resonance delocalization of the positive charge into the aromatic pyrrolo[1,2-b]pyridazine ring. In the second, rapid step, a nucleophile attacks the carbocation. This mechanism is favored by polar protic solvents, weak nucleophiles, and structural factors that stabilize the carbocation.

SN2 Mechanism: This is a one-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. The reaction proceeds through a five-coordinate transition state. This pathway is favored by polar aprotic solvents, strong nucleophiles, and minimal steric hindrance at the reaction center. gla.ac.uk

For this compound, a competition between these two pathways is expected. The ability of the heterocyclic ring to stabilize a carbocation suggests SN1 reactivity is possible, while the primary nature of the carbon center would typically favor an SN2 pathway. The specific conditions, including the solvent and the nature of the nucleophile, will ultimately dictate the dominant mechanism.

Oxygen NucleophileExpected ProductTypical Conditions (Illustrative)
Hydroxide (B78521) (e.g., NaOH)(Pyrrolo[1,2-b]pyridazin-6-yl)methanolAqueous acetone (B3395972), reflux
Alkoxide (e.g., NaOCH₃)6-(Methoxymethyl)pyrrolo[1,2-b]pyridazineMethanol, room temperature
Carboxylate (e.g., CH₃COONa)(Pyrrolo[1,2-b]pyridazin-6-yl)methyl acetate (B1210297)DMF, 50-80 °C

Nitrogen nucleophiles are crucial for introducing nitrogen-containing functional groups. The reaction of this compound with nucleophiles like ammonia, primary and secondary amines, and azide (B81097) ions is anticipated to be efficient. These reactions serve as a key step in the synthesis of various derivatives. For example, displacement of the bromide with sodium azide would form 6-(azidomethyl)pyrrolo[1,2-b]pyridazine, a versatile intermediate for further chemistry, such as click reactions or reduction to the corresponding amine.

Nitrogen NucleophileExpected ProductTypical Conditions (Illustrative)
Ammonia (NH₃)(Pyrrolo[1,2-b]pyridazin-6-yl)methanamineEthanolic ammonia, sealed tube, heat
Primary Amine (e.g., R-NH₂)N-Alkyl-(pyrrolo[1,2-b]pyridazin-6-yl)methanamineAcetonitrile, K₂CO₃, reflux
Azide (e.g., NaN₃)6-(Azidomethyl)pyrrolo[1,2-b]pyridazineAqueous acetone or DMF, room temp.

Given the high nucleophilicity of many sulfur compounds, reactions with sulfur-centered nucleophiles are expected to be highly effective. Thiols (RSH) and their conjugate bases, thiolate anions (RS⁻), are potent nucleophiles that react readily with benzylic-type halides, typically via an SN2 mechanism, to form thioethers (sulfides). Other sulfur nucleophiles like thiocyanate (B1210189) (SCN⁻) would also participate in these substitution reactions.

Sulfur NucleophileExpected ProductTypical Conditions (Illustrative)
Thiolate (e.g., NaSPh)6-((Phenylthio)methyl)pyrrolo[1,2-b]pyridazineEthanol (B145695) or DMF, room temperature
Thiocyanate (e.g., KSCN)(Pyrrolo[1,2-b]pyridazin-6-yl)methyl thiocyanateAcetone, reflux
Thiourea(Pyrrolo[1,2-b]pyridazin-6-yl)methylisothiouronium bromideEthanol, reflux (followed by hydrolysis to thiol)

Carbon-carbon bond formation is fundamental in organic synthesis. The electrophilic methylene carbon of this compound is a prime site for attack by carbon-based nucleophiles. Key examples include the cyanide ion (CN⁻), which extends the carbon chain by one, and enolates derived from active methylene compounds like diethyl malonate. The alkylation of diethyl malonate, followed by hydrolysis and decarboxylation, is a classic method for synthesizing substituted acetic acids. researchgate.netfrontiersin.org

Carbon NucleophileExpected ProductTypical Conditions (Illustrative)
Cyanide (e.g., KCN)2-(Pyrrolo[1,2-b]pyridazin-6-yl)acetonitrileDMSO or aqueous ethanol, heat
Malonate EnolateDiethyl 2-((pyrrolo[1,2-b]pyridazin-6-yl)methyl)malonateNaOEt in Ethanol, reflux
Organocuprates (e.g., (CH₃)₂CuLi)6-Ethylpyrrolo[1,2-b]pyridazineTHF, low temperature

To definitively determine the mechanistic nature (SN1, SN2, or borderline) of nucleophilic substitution on this compound, detailed kinetic studies would be required. Such studies are common for analogous benzylic systems. researchgate.netarkat-usa.org The investigation would typically involve measuring reaction rates under various conditions.

Key experimental approaches would include:

Solvent Effects: Analyzing the reaction rate in a range of solvents with varying polarity and proticity can provide mechanistic insight. A significant rate increase in polar protic solvents (like ethanol or water) compared to polar aprotic solvents (like acetone or DMF) would support an SN1 mechanism due to the stabilization of the ionic intermediates.

Substituent Effects: Introducing electron-donating or electron-withdrawing groups on the pyrrolo[1,2-b]pyridazine ring and measuring their effect on the reaction rate (e.g., through a Hammett plot) could reveal the extent of charge development in the transition state. acs.org Electron-donating groups would accelerate an SN1 reaction by stabilizing the carbocation intermediate.

Leaving Group Effects: Comparing the rate of reaction of this compound with its chloro- and iodo- analogues could help elucidate the nature of the C-X bond cleavage in the rate-determining step.

While no specific kinetic data for this compound has been reported, the structural analogy to benzyl (B1604629) bromide suggests a complex reactivity profile where the mechanism is highly sensitive to the reaction environment. acs.org

Elimination Reactions to Form Exocyclic Double Bonds

While not extensively documented in the scientific literature for this compound specifically, the potential for elimination reactions to form an exocyclic double bond is mechanistically plausible. This reactivity is analogous to that of other benzylic and heteroaromatic methyl halides. Treatment with a suitable base could induce the elimination of hydrogen bromide (HBr), leading to the formation of a highly reactive 6-methylenepyrrolo[1,2-b]pyridazine intermediate. The reaction would likely proceed via an E2 mechanism with a strong, sterically hindered base or an E1 mechanism if a stable carbocation can be formed at the methylene position. The resulting exocyclic alkene would be a valuable intermediate for further functionalization, such as in polymerization or cycloaddition reactions.

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in the 6-(bromomethyl) group is susceptible to homolytic cleavage, suggesting a potential for radical-mediated reactions. This reactivity is characteristic of benzylic bromides, which can serve as radical precursors under thermal or photochemical conditions, or in the presence of a radical initiator. Cleavage of the C-Br bond would generate a resonance-stabilized pyrrolo[1,2-b]pyridazin-6-ylmethyl radical. In studies of related heterocyclic systems like pyrrolo[1,2-a]quinoxalines, the possibility of radical pathways in bromination reactions has been considered and investigated through experiments with radical scavengers. nih.gov Although these specific studies concluded against a radical process for the reactions , they highlight that such mechanisms are a consideration for related scaffolds. nih.gov The generated radical could participate in various transformations, including radical additions to alkenes or radical-mediated coupling reactions.

Reactivity of the Pyrrolo[1,2-b]pyridazine Heterocyclic Ring System

The pyrrolo[1,2-b]pyridazine scaffold, sometimes referred to as 5-azaindolizine, is an aromatic N-bridgehead heterocycle. arkat-usa.org Its reactivity is a composite of its constituent rings: the electron-rich five-membered pyrrole ring and the electron-deficient six-membered pyridazine (B1198779) ring.

Electrophilic Aromatic Substitution on the Pyrrolo[1,2-b]pyridazine Core

The pyrrole moiety of the fused system governs the reactivity towards electrophiles. The delocalization of the nitrogen lone pair increases the electron density of the five-membered ring, making it the preferred site for electrophilic aromatic substitution. The pyridazine ring, being electron-deficient, is generally deactivated towards electrophilic attack. stackexchange.com

Investigations into the regioselectivity of similar N-bridgehead systems, such as imidazo[1,2-a]pyrazine, provide a strong model for predicting the substitution pattern on the pyrrolo[1,2-b]pyridazine core. stackexchange.com Electrophilic attack is expected to occur preferentially on the pyrrole ring at positions C5 or C7. The rationale for this selectivity is based on the stability of the resulting cationic intermediate (Wheland intermediate). Attack at these positions allows the positive charge to be delocalized without disrupting the aromatic sextet of the adjacent pyridazine ring, leading to a more stable intermediate compared to attack at other positions. stackexchange.com Studies on the electrophilic substitution of related dipyrrolo[1,2-b:3,4-d]pyridazine systems further confirm the susceptibility of the pyrrole rings to such reactions. researchgate.net

Nucleophilic Attack on the Pyrrolo[1,2-b]pyridazine Ring

In contrast to electrophilic substitution, nucleophilic attack is directed towards the electron-deficient pyridazine portion of the heterocyclic core. The presence of two electronegative nitrogen atoms reduces the electron density of the six-membered ring, making it susceptible to attack by nucleophiles, particularly if a good leaving group is present on the ring. wur.nl

The mechanisms for nucleophilic substitution on pyridazine rings can be complex, including addition-elimination (SNAE) pathways. wur.nl For the pyrrolo[1,2-b]pyridazine system, nucleophilic substitution would be most likely to occur at positions C2, C3, or C4 if substituted with a halide. The reactivity can be enhanced by the presence of additional electron-withdrawing groups on the ring system. This reactivity is a key strategy in the synthesis of functionalized pyridazine derivatives. acs.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) at the Pyrrolo[1,2-b]pyridazine Scaffold

Halogenated pyrrolo[1,2-b]pyridazines are versatile substrates for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com The stability of the heterocyclic core under these reaction conditions allows for extensive functionalization.

The Sonogashira coupling , which couples terminal alkynes with aryl or vinyl halides, is a well-established method used in the synthesis of pyrrolo[1,2-b]pyridazine derivatives, demonstrating the scaffold's compatibility with palladium-copper catalysis. arkat-usa.orgrsc.orgnih.gov The Suzuki-Miyaura coupling , which uses boronic acids as coupling partners, has been widely applied to pyridazine and related azaindole systems to introduce aryl and heteroaryl substituents. nih.govmdpi.comnih.gov This reaction is noted for its mild conditions and tolerance of various functional groups. nih.gov Similarly, other palladium-catalyzed reactions like the Heck, Negishi, and Stille couplings are frequently used to functionalize analogous heterocyclic systems like imidazo[1,2-b]pyridazines and are expected to be applicable to the pyrrolo[1,2-b]pyridazine scaffold. researchgate.net

Coupling ReactionTypical Catalyst SystemSubstrateProduct TypeReference Example (Analogous System)
Suzuki-MiyauraPd(PPh₃)₄, Base (e.g., K₂CO₃)Halo-pyridazineAryl-pyridazineSynthesis of π-conjugated thienylpyridazines. nih.govnih.gov
SonogashiraPd(PPh₃)₂Cl₂/CuI, Base (e.g., NEt₃)Halo-pyridazineAlkynyl-pyridazineDomino synthesis of functionalized pyrrolo[1,2-b]pyridazines. rsc.org
HeckPd(OAc)₂, Ligand (e.g., PPh₃)Halo-aza-indolizineAlkenyl-aza-indolizineFunctionalization of imidazo[1,2-b]pyridazines. researchgate.net

Cycloaddition Reactions of the Pyrrolo[1,2-b]pyridazine System (e.g., 1,3-dipolar cycloaddition)

The most significant role of the pyrrolo[1,2-b]pyridazine system in the context of cycloaddition reactions is as a synthetic target rather than a reactant. The most versatile and widely reported method for constructing the pyrrolo[1,2-b]pyridazine core is the [3+2] cycloaddition reaction between a pyridazinium ylide (a 1,3-dipole) and an acetylenic or olefinic dipolarophile. nih.govmdpi.comresearchgate.net These reactions are often highly regioselective and provide a direct route to a wide array of substituted derivatives. mdpi.com Mesoionic oxazolo-pyridazinones have also been used as 1,3-dipoles in cycloadditions to furnish the pyrrolo[1,2-b]pyridazine skeleton. mdpi.comnih.gov

While the participation of the fully formed, aromatic pyrrolo[1,2-b]pyridazine ring system in cycloaddition reactions is not commonly reported, the inherent reactivity of the pyridazine moiety suggests it could potentially act as a diene in inverse-electron-demand Diels-Alder ([4+2]) reactions. quora.com Pyridazine and other electron-deficient azadienes are known to react with electron-rich dienophiles. quora.comorganic-chemistry.org Such a reaction involving the pyrrolo[1,2-b]pyridazine core would lead to the temporary disruption of aromaticity and is expected to require highly reactive dienophiles and/or forcing reaction conditions.

Reaction TypeRole of Pyrrolo[1,2-b]pyridazine SystemDescriptionReference
[3+2] Dipolar CycloadditionProductThe core is synthesized via the reaction of a pyridazinium N-ylide with a dipolarophile like ethyl propiolate. nih.govresearchgate.net
[3+2] Dipolar CycloadditionProductSynthesis from mesoionic oxazolo-pyridazinones reacting with acetylenic esters. mdpi.comnih.gov
[4+2] Inverse-Electron-Demand Diels-AlderPotential Reactant (Diene)The electron-deficient pyridazine moiety could potentially react with electron-rich dienophiles, based on the known reactivity of pyridazine. quora.com

Intramolecular Cyclization and Rearrangement Pathways

The strategic positioning of the bromomethyl group at the C-6 position of the pyrrolo[1,2-b]pyridazine core makes it an ideal precursor for intramolecular reactions. These transformations typically involve the tethering of a nucleophilic functional group to another position on the molecule, which can then attack the electrophilic CH₂Br group to forge a new ring. Such pathways are crucial for the synthesis of novel, fused polycyclic heterocyclic systems.

Formation of Fused Polycyclic Heterocyclic Systems

The intramolecular cyclization of derivatives of this compound is a key strategy for synthesizing polycyclic systems where an additional ring is fused to the parent scaffold. The nature of the resulting fused system is dictated by the position and type of the tethered nucleophile.

The primary mechanism for such cyclizations is an intramolecular nucleophilic substitution (S_N2) reaction. For instance, if a nucleophilic group (containing oxygen, nitrogen, or sulfur) is attached to the C-7 position via a suitable linker, it can readily attack the adjacent bromomethyl group. This process, known as annulation, results in the formation of a new ring fused across the C-6 and C-7 positions of the pyrrole ring. The size of the newly formed ring—typically five, six, or seven-membered—is determined by the length of the chain linking the nucleophile to the pyrrolopyridazine core.

While specific examples detailing the cyclization of this compound itself are not extensively documented in dedicated studies, the principle is a cornerstone of heterocyclic chemistry. Analogous transformations are widely used in the synthesis of related N-bridgehead systems like indolizines, where halomethyl derivatives serve as key intermediates for building complex, fused structures. rsc.orgresearchgate.netnih.gov

Mechanistic Elucidation of Ring-Closing Transformations

The mechanistic pathway for these ring-closing reactions is generally understood to proceed through a classical intramolecular S_N2 trajectory. The key steps are as follows:

Conformational Alignment : The molecule adopts a conformation that brings the tethered nucleophile into close proximity with the electrophilic carbon of the bromomethyl group.

Nucleophilic Attack : The lone pair of electrons from the nucleophile attacks the carbon atom, approaching from the side opposite to the bromine atom (backside attack).

Transition State Formation : A five-coordinate transition state is formed where the nucleophile and the leaving group (bromide ion) are transiently bonded to the carbon atom.

Inversion and Ring Closure : As the new bond forms, the C-Br bond breaks, and the bromide ion is expelled. This results in an inversion of configuration at the methylene carbon and the formation of the new cyclic structure.

In some cases, particularly with less reactive nucleophiles or under specific catalytic conditions, a carbocation intermediate might be formed at the methylene position, leading to an S_N1-type mechanism. However, for a primary halide like a bromomethyl group, the concerted S_N2 pathway is generally favored.

Rearrangements are less common in these direct cyclizations but could occur if the reaction conditions promote the formation of unstable intermediates or if subsequent skeletal reorganization of the newly formed polycyclic system is energetically favorable.

Derivatization and Analogue Synthesis Utilizing 6 Bromomethyl Pyrrolo 1,2 B Pyridazine

Regioselective and Stereoselective Synthetic Strategies for Derivatives

A thorough review of published scientific literature and patent databases did not reveal any specific examples of regioselective or stereoselective synthetic strategies for the derivatization of 6-(bromomethyl)pyrrolo[1,2-b]pyridazine. While the synthesis of the pyrrolo[1,2-b]pyridazine (B13699388) ring system itself can be highly regioselective, the subsequent reactions of the 6-bromomethyl derivative are not documented.

In theory, the methylene (B1212753) protons of the bromomethyl group are prochiral, and their substitution by a nucleophile could potentially lead to the formation of a new stereocenter. Achieving stereoselectivity in such reactions would likely require the use of chiral nucleophiles, chiral catalysts, or chiral auxiliaries. However, no studies have been reported that investigate these possibilities for this specific scaffold.

The regioselectivity of reactions on the pyrrolo[1,2-b]pyridazine ring system has been noted in the context of its initial synthesis. For instance, 1,3-dipolar cycloaddition reactions used to construct the ring often proceed with a high degree of regiocontrol. This intrinsic selectivity, however, does not extend to the post-synthesis modification of the 6-bromomethyl group, for which no data is currently available.

Computational and Theoretical Investigations of 6 Bromomethyl Pyrrolo 1,2 B Pyridazine and Its Derivatives

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry serves as a powerful tool for predicting how a molecule like 6-(bromomethyl)pyrrolo[1,2-b]pyridazine will behave in chemical reactions. By analyzing its electronic structure, researchers can forecast the most probable sites for chemical attack and the orientation of products.

The reactivity of this compound is governed by the distinct electronic characteristics of its fused heterocyclic system and the properties of the bromomethyl substituent. The pyrrolo[1,2-b]pyridazine (B13699388) core is a bicyclic aromatic system where an electron-rich five-membered pyrrole (B145914) ring is fused to an electron-deficient six-membered pyridazine (B1198779) ring. arkat-usa.org This electronic dichotomy dictates the preferred sites for different types of chemical attack.

Electrophilic Attack: The pyrrole moiety is inherently electron-rich and thus more susceptible to electrophilic aromatic substitution. Computational models, such as those calculating molecular electrostatic potential (MEP) or analyzing the highest occupied molecular orbital (HOMO), would likely indicate that the highest electron density is located on the carbon atoms of the pyrrole ring. Therefore, positions C5 and C7 are the predicted primary sites for attack by electrophiles.

Nucleophilic Attack: Conversely, the pyridazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it a target for nucleophiles. Furthermore, the bromomethyl group at the C6 position introduces a highly reactive electrophilic carbon center. The carbon atom of the CH₂Br group is a prime site for nucleophilic substitution (Sɴ2) reactions, where the bromide ion acts as an excellent leaving group. Nucleophilic attack could also potentially occur on the electron-poor carbon atoms of the pyridazine ring, particularly those adjacent to the nitrogen atoms (C2 and C4).

The predicted sites for chemical attack are summarized in the table below.

Type of AttackReagent TypePredicted Site of ReactivityRationale
Electrophilic Electrophiles (e.g., Br⁺, NO₂⁺)C5 and C7 positions on the pyrrole ringHigh electron density of the pyrrole moiety.
Nucleophilic Nucleophiles (e.g., CN⁻, OR⁻, N₃⁻)Methylene (B1212753) carbon of the bromomethyl groupSɴ2 reaction with a good leaving group (Br⁻).
Nucleophilic Strong NucleophilesC2 and C4 positions on the pyridazine ringElectron-deficient nature of the pyridazine ring.

Building on the identification of reactive sites, computational models can predict the regioselectivity of reactions—that is, which specific atom will be favored for bond formation when multiple possibilities exist.

Regioselectivity: In electrophilic substitution reactions, theoretical calculations would be needed to determine the relative energies of the reaction intermediates (sigma complexes) for attack at the C5 versus the C7 position. The position that leads to a more stable intermediate will be the favored product. For nucleophilic substitution, the primary site is overwhelmingly predicted to be the methylene carbon of the bromomethyl group. Regioselectivity becomes a factor for nucleophilic aromatic substitution on the pyridazine ring, where computational studies could predict the relative favorability of attack at C2 versus C4. Studies on the synthesis of the pyrrolo[1,2-b]pyridazine ring system itself often show high regioselectivity, for instance, in 1,3-dipolar cycloaddition reactions where the substituent placement is precisely controlled. nih.govmdpi.com

Stereoselectivity: Stereoselectivity is not a factor in electrophilic or nucleophilic aromatic substitution reactions on the flat, aromatic core of the molecule. However, it is highly relevant for Sɴ2 reactions at the 6-(bromomethyl) position. If the attacking nucleophile or the starting material were chiral, the reaction could proceed with a specific stereochemical outcome, such as an inversion of configuration at the methylene carbon if it were a stereocenter.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While specific molecular dynamics (MD) simulations for this compound have not been reported, insights can be drawn from crystallographic studies of related compounds, which reveal key intermolecular forces. MD simulations would be the ideal computational tool to study these interactions in a dynamic state and to understand the influence of different solvents.

X-ray diffraction analysis of a related derivative, 2-(4-chloro-phenyl)-7-methylpyrrolo[1,2-b]pyridazine, shows that the planar molecules arrange in the crystal lattice through π-π stacking interactions. nih.govresearchgate.net In this structure, the interplanar spacing is approximately 3.400 Å, a typical distance for aromatic molecules that engage in such stacking, which is crucial for properties like electron mobility. nih.govresearchgate.net The packing involves offsetting of the rings, with the shortest distance occurring between the pyridazine ring of one molecule and the pyrrole ring of an adjacent molecule. nih.govresearchgate.net

MD simulations could expand on this static picture by:

Modeling Solvent Effects: Simulating the compound in various solvents (e.g., polar, non-polar) to understand how solvent molecules arrange around the solute and affect its conformation and reactivity.

Analyzing Intermolecular Dynamics: Quantifying the strength and lifetime of π-π stacking and other potential non-covalent interactions (like halogen bonding involving the bromine atom) in a solution or condensed phase.

Predicting Macroscopic Properties: Helping to predict properties like solubility and crystal morphology based on the strength of intermolecular forces.

Such simulations would provide a detailed, time-resolved view of the molecular interactions that govern the behavior of this compound in different environments.

Applications As a Versatile Synthetic Building Block and Intermediate

Role in the Synthesis of Complex Organic Molecules

The inherent reactivity of the bromomethyl group, coupled with the aromatic character of the pyrrolo[1,2-b]pyridazine (B13699388) core, renders this compound a highly versatile reagent for the elaboration of intricate molecular architectures.

Precursor for Advanced Heterocyclic Compounds

The primary utility of 6-(bromomethyl)pyrrolo[1,2-b]pyridazine lies in its capacity to act as an electrophile in nucleophilic substitution reactions. The benzylic-like reactivity of the bromomethyl group allows for the facile introduction of the pyrrolo[1,2-b]pyridazine moiety onto various molecular scaffolds. This is particularly valuable in the synthesis of novel, fused heterocyclic systems.

One key application involves the alkylation of N-heterocycles. The reaction of this compound with various nitrogen-containing heterocycles, such as imidazoles, pyrazoles, and triazoles, would lead to the formation of new C-N bonds, effectively linking the pyrrolo[1,2-b]pyridazine core to another heterocyclic ring. This strategy provides a straightforward route to complex, polycyclic aromatic systems that are of interest in medicinal chemistry and materials science.

Furthermore, the bromomethyl group can be readily displaced by a variety of other nucleophiles, including amines, thiols, and alcohols. These reactions would yield a range of functionalized pyrrolo[1,2-b]pyridazine derivatives, which can serve as secondary intermediates for further chemical transformations. For instance, the resulting amines could undergo condensation reactions to form new heterocyclic rings, while the thiols and alcohols could be used in the construction of macrocycles or other complex structures.

A hypothetical reaction scheme illustrating this versatility is shown below:

ReactantNucleophileProduct
This compoundImidazole6-(Imidazol-1-ylmethyl)pyrrolo[1,2-b]pyridazine
This compoundSodium thiophenoxide6-(Phenylthiomethyl)pyrrolo[1,2-b]pyridazine
This compoundAnilineN-(Pyrrolo[1,2-b]pyridazin-6-ylmethyl)aniline

These examples highlight the potential of this compound as a foundational building block for creating a diverse library of advanced heterocyclic compounds. The specific products obtained would depend on the choice of nucleophile and the reaction conditions employed.

Scaffold for Multi-Component Reactions

The reactive bromomethyl group could serve as an electrophilic component in various MCRs. For instance, it could participate in Passerini or Ugi-type reactions. In a hypothetical Ugi reaction, this compound could potentially react with an isocyanide, a carboxylic acid, and an amine to generate a complex α-acylamino amide derivative bearing the pyrrolo[1,2-b]pyridazine scaffold.

The development of MCRs involving this building block would represent a significant advancement, providing rapid and efficient access to novel and structurally diverse compound libraries.

Potential in Agrochemical Research and Development (excluding biological activity studies)

The pyrrolo[1,2-b]pyridazine core is a structural motif that has been explored in the context of biologically active molecules. Consequently, this compound represents a potentially valuable intermediate in the synthesis of new agrochemical candidates.

Building Blocks for Agrochemical Candidates (e.g., Herbicides, Fungicides)

The synthesis of novel herbicides and fungicides often involves the exploration of new chemical space. The unique heterocyclic structure of pyrrolo[1,2-b]pyridazine could impart desirable properties to new agrochemical candidates. The bromomethyl group of this compound provides a convenient handle to incorporate this scaffold into a variety of molecular frameworks. By reacting this intermediate with other known agrochemically active fragments or pharmacophores, chemists can generate novel hybrid molecules for screening.

Intermediate Derivatization in Agrochemistry

The ability to readily derivatize the 6-(bromomethyl) group allows for the systematic modification of a lead compound's structure. This is a crucial aspect of the lead optimization process in agrochemical research. Starting from a basic scaffold containing the pyrrolo[1,2-b]pyridazine unit, a wide array of analogs can be synthesized by reacting the bromomethyl intermediate with different nucleophiles. This approach enables a detailed investigation of structure-activity relationships, which is essential for fine-tuning the efficacy and selectivity of a potential agrochemical product.

Future Perspectives and Emerging Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The advancement of synthetic methodologies for 6-(bromomethyl)pyrrolo[1,2-b]pyridazine that are both efficient and environmentally benign is a key area of future research. Traditional multi-step syntheses are often associated with significant waste generation and high energy consumption. researchgate.net Modern approaches are increasingly focused on the principles of green chemistry, such as atom economy and the use of recyclable catalysts. researchgate.netrsc.org

One promising strategy is the development of one-pot multicomponent reactions. researchgate.netresearchgate.net These reactions, where multiple starting materials are combined in a single reaction vessel to form a complex product, offer several advantages over conventional methods, including reduced reaction times, simplified purification procedures, and minimized solvent usage. researchgate.net Another avenue of exploration is the use of domino reactions, where a series of intramolecular transformations occur sequentially without the need for isolating intermediates. researchgate.net

Furthermore, the exploration of alternative energy sources, such as microwave irradiation and ultrasound, could lead to faster and more efficient syntheses. The use of environmentally friendly solvents, such as water or ionic liquids, and the development of recyclable catalytic systems, like copper/iron co-catalyst systems, are also critical for enhancing the sustainability of the synthetic process. rsc.org A comparative overview of traditional versus modern synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Routes for Pyrrolo[1,2-b]pyridazine (B13699388) Derivatives

FeatureTraditional Multi-Step SynthesisModern Sustainable Approaches
Number of Steps MultipleOften one-pot
Reaction Time LongReduced
Purification Complex, multiple stepsSimplified
Solvent Usage High, often hazardous solventsMinimized, use of green solvents
Waste Generation SignificantReduced
Catalysts Stoichiometric, often toxicCatalytic, recyclable
Examples Classical condensation and cyclization reactionsMulticomponent reactions, Domino reactions

Exploration of Novel Reaction Pathways and Unexpected Reactivity Patterns

The exploration of novel reaction pathways for the synthesis and functionalization of this compound is crucial for expanding its chemical diversity. The 1,3-dipolar cycloaddition of pyridazinium N-ylides with various dipolarophiles has proven to be a versatile method for constructing the pyrrolo[1,2-b]pyridazine core. mdpi.comarkat-usa.org Further investigation into the scope of this reaction with different substituted pyridazines and novel dipolarophiles could lead to the discovery of new derivatives with unique properties.

The bromomethyl group at the 6-position is a key functional handle for further chemical modifications. However, its reactivity can sometimes lead to unexpected outcomes. For instance, in related heterocyclic systems, bromomethyl groups have been observed to participate in rearrangements and ring-expansion reactions. researchgate.netresearchgate.net A deeper understanding of the factors that govern the reactivity of the bromomethyl group in this compound, such as solvent effects, temperature, and the nature of the nucleophile, is necessary to control the reaction outcome and potentially harness these unexpected reactivity patterns for the synthesis of novel heterocyclic scaffolds. researchgate.netresearchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into flow chemistry and automated synthesis platforms represents a significant step towards the rapid and efficient production of these compounds. mdpi.com Flow chemistry, where reactions are carried out in a continuously flowing stream in a reactor, offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in batch. mdpi.com

Automated synthesis platforms, which combine robotics and software to perform chemical reactions, can further accelerate the drug discovery and materials development process by enabling high-throughput synthesis and screening of compound libraries. researchgate.netyoutube.com While the application of these technologies to the synthesis of pyrrolo[1,2-b]pyridazines is still in its early stages, the successful implementation of flow chemistry and automated synthesis for other N-heterocycles suggests that these approaches hold great promise for the future production of this compound derivatives. mdpi.comyoutube.com

Expansion of Non-Clinical Applications in Diverse Chemical Disciplines

Beyond their potential in medicinal chemistry, pyrrolo[1,2-b]pyridazine derivatives possess properties that make them attractive for a range of non-clinical applications. The extended π-electron system of the pyrrolo[1,2-b]pyridazine core gives rise to interesting photophysical properties, including high fluorescence. researchgate.netnih.gov This has led to investigations into their use as organic light-emitting diodes (OLEDs) in materials science. rsc.org Future research could focus on fine-tuning the electronic properties of this compound derivatives through the introduction of various substituents to optimize their performance in electronic devices.

Furthermore, the nitrogen atoms in the pyrrolo[1,2-b]pyridazine ring system can act as ligands for metal coordination. This opens up the possibility of using these compounds as scaffolds for the development of novel catalysts or as chemical probes for sensing and imaging applications. The ability to functionalize the 6-position via the bromomethyl group provides a convenient handle for attaching these molecules to surfaces or incorporating them into larger supramolecular assemblies.

Design of Next-Generation Pyrrolo[1,2-b]pyridazine Derivatives with Tuned Reactivity

The rational design of next-generation pyrrolo[1,2-b]pyridazine derivatives with precisely tuned reactivity is a key future direction. By strategically introducing electron-donating or electron-withdrawing groups onto the pyrrolo[1,2-b]pyridazine scaffold, it is possible to modulate the electronic properties of the molecule and, consequently, the reactivity of the 6-(bromomethyl) group. researchgate.net For example, electron-withdrawing groups would be expected to increase the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity.

This ability to fine-tune the reactivity of the bromomethyl group is crucial for controlling the outcome of subsequent functionalization reactions and for designing molecules with specific properties. For instance, in the context of drug design, tuning the reactivity could be used to optimize the binding affinity of a molecule to its biological target or to improve its pharmacokinetic profile. nih.gov A summary of how substituents might influence the reactivity of the 6-(bromomethyl) group is provided in Table 2.

Table 2: Predicted Substituent Effects on the Reactivity of the 6-(Bromomethyl) Group

Substituent PositionType of SubstituentPredicted Effect on Reactivity of 6-(Bromomethyl) GroupRationale
Pyrrole (B145914) RingElectron-donating (e.g., -OCH₃, -CH₃)DecreaseIncreases electron density at the benzylic carbon, making it less electrophilic.
Pyrrole RingElectron-withdrawing (e.g., -NO₂, -CN)IncreaseDecreases electron density at the benzylic carbon, making it more electrophilic.
Pyridazine (B1198779) RingElectron-donating (e.g., -NH₂, -OR)DecreaseIncreases electron density throughout the ring system, including the 6-position.
Pyridazine RingElectron-withdrawing (e.g., -Cl, -CF₃)IncreaseDecreases electron density throughout the ring system, enhancing the electrophilicity of the bromomethyl carbon.

Q & A

Q. What are the common synthetic routes to 6-(bromomethyl)pyrrolo[1,2-b]pyridazine?

Q. How can the structure of this compound derivatives be characterized?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for identifying substituent positions. For example, deuterium exchange experiments with trifluoroacetic acid-d1_1 confirm protonation sites on the pyrrole ring .
  • UV-Vis Spectroscopy : Used to study protonation behavior and electronic transitions. Derivatives with electron-withdrawing groups (e.g., bromomethyl) show redshifted absorption bands .
  • Mass Spectrometry (HRMS) : Validates molecular weight and bromine isotope patterns.
  • X-ray Crystallography : Resolves regiochemistry of substituents in solid-state structures .

Advanced Research Questions

Q. How do substituents at position 2 of pyrrolo[1,2-b]pyridazine influence antitumor activity?

Methodological Answer:

  • SAR Design : Introduce substituents (e.g., methyl, 4-bromophenyl) at position 2 and evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).
  • Mechanistic Insight : Electron-withdrawing groups (e.g., Br) enhance bioactivity by increasing electrophilicity, facilitating DNA intercalation or tubulin binding. Evidence from phenstatin analogues shows that bulky substituents improve potency .
  • Data Analysis : Compare IC50_{50} values across derivatives. For example, 2-(4-bromophenyl)-substituted compounds exhibit IC50_{50} values <1 μM in breast cancer models .

Q. What factors govern the protonation behavior of this compound?

Methodological Answer:

  • Substituent Effects : Electron-donating groups (e.g., methoxy) at position 7 stabilize protonation at the sp2^2-hybridized nitrogen in the pyridazine ring. Bromomethyl groups at position 6 increase acidity due to inductive effects .
  • Experimental Validation : Use trifluoroacetic acid for protonation and deuterated analogs (CF3_3COOD) for deuteration studies. NMR chemical shifts (e.g., downfield H-5 and H-7 signals) confirm protonation sites .
  • Computational Modeling : TD-DFT calculations predict proton affinity and optical properties. For example, protonated derivatives show distinct absorption bands at 300–400 nm .

Q. How can computational methods optimize the design of this compound derivatives?

Methodological Answer:

  • DFT Calculations : Use software like ORCA or Gaussian to model electronic properties (e.g., HOMO-LUMO gaps). Bromomethyl groups lower LUMO energy, enhancing reactivity in nucleophilic substitutions .
  • Docking Studies : Simulate interactions with biological targets (e.g., GSK-3β kinase). Derivatives with planar pyrrolopyridazine cores show better binding to ATP pockets .
  • ADMET Prediction : Tools like SwissADME predict pharmacokinetic properties. Bromine substituents improve metabolic stability but may increase hepatotoxicity risk .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.